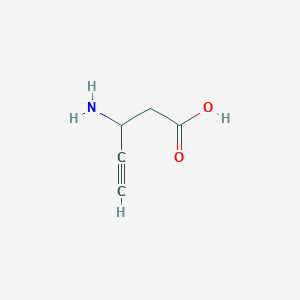

3-Aminopent-4-ynoic acid

Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in organisms. researchgate.net Despite this, over 140 NPAAs have been identified in nature, with thousands more synthesized in the laboratory. researchgate.net These compounds are of significant interest due to their diverse and crucial roles, which include serving as intermediates in metabolic pathways, acting as neurotransmitters, and forming components of bacterial cell walls and toxins. researchgate.nethilarispublisher.com The incorporation of NPAAs into peptides is a powerful strategy in drug discovery, as it can enhance stability, potency, and bioavailability compared to their proteinogenic counterparts. springernature.com

3-Aminopent-4-ynoic acid is a β-amino acid, meaning the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. This structural motif is found in various natural products and pharmaceuticals and is known to confer unique conformational properties and resistance to enzymatic degradation. chemistryviews.orgberkeley.edu The study of β-amino acids is a significant sub-field of NPAA research, driven by their potential applications in creating novel peptidomimetics and other bioactive molecules. chemistryviews.orgberkeley.edu

Significance of Terminal Alkynes in Chemical Biology and Organic Synthesis

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a highly versatile and reactive functional group in organic chemistry. illinois.edu Its presence in this compound is of paramount importance. Terminal alkynes are notably acidic for a hydrocarbon, allowing for the formation of acetylide anions which are potent nucleophiles for creating new carbon-carbon bonds. illinois.edu

Perhaps the most significant application of terminal alkynes in modern chemical biology is their participation in "click chemistry," a term coined by K. Barry Sharpless. illinois.eduresearchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing one. researchgate.net This reaction's high efficiency and bioorthogonality (meaning it does not interfere with native biological processes) make terminal alkynes invaluable chemical handles for labeling and conjugating biomolecules. researchgate.netrsc.org The terminal alkyne in this compound, therefore, provides a powerful tool for its incorporation into larger molecular scaffolds and for studying its biological interactions. rsc.org

Historical Development of Synthetic Methodologies for β-Amino Acids with Alkyne Functionality

The synthesis of β-amino acids has been a long-standing challenge in organic chemistry, with numerous methods developed over the decades. Early approaches often involved multi-step sequences and the use of hazardous reagents. nih.gov More recent advancements have focused on developing more efficient and stereoselective methods, such as conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino acrylates. nih.gov

The introduction of an alkyne functionality into a β-amino acid framework adds another layer of synthetic complexity. A review of the literature indicates that the synthesis of β,γ-alkynyl α-amino acids has been a recognized synthetic challenge, with many of the developed methods resulting in protected forms of these labile compounds. northwestern.edu

A significant breakthrough in the broader context of alkyne-containing amino acids came with the discovery of the biosynthetic pathway for β-ethynylserine, a terminal alkyne-containing amino acid, in the bacterium Streptomyces cattleya. illinois.eduresearchgate.net This discovery, which elucidated a novel enzymatic strategy for terminal alkyne formation from L-lysine, has opened up possibilities for the biotechnological production of these valuable compounds. illinois.eduresearchgate.netrsc.org

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in the literature, its synthesis would likely draw upon established methods for β-amino acid synthesis, with careful consideration for the protection and manipulation of the terminal alkyne group. The synthesis of a related compound, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been reported in three steps from 3-chlorobut-1-yne, demonstrating a feasible synthetic approach. nih.gov

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound and structurally related compounds is heavily focused on their role as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in brain GABA levels, which can have therapeutic effects in neurological disorders such as epilepsy.

One of the primary challenges in this area is the development of highly efficient and selective GABA-AT inactivators. While compounds like vigabatrin (B1682217) are approved for clinical use, they can have significant side effects. Researchers are therefore exploring novel molecular scaffolds, such as that of this compound, to improve upon existing therapies. A key challenge is to design molecules that bind with high affinity to the enzyme's active site and undergo a specific chemical transformation that leads to irreversible inactivation, without affecting other enzymes.

Another significant challenge is the synthetic accessibility and stability of these compounds. The synthesis of small, polyfunctional molecules like β,γ-alkynyl α-amino acids can be difficult, and the products are often labile. northwestern.edu Scaling up the synthesis of these compounds for further research and potential clinical development presents a considerable hurdle.

| Challenge Area | Specific Challenges |

| Enzyme Inhibition | Achieving high inactivation efficiency (k_inact/K_I) for GABA-AT. |

| Ensuring high selectivity for GABA-AT over other aminotransferases to minimize off-target effects. | |

| Synthesis | Development of stereoselective and high-yielding synthetic routes. chemistryviews.orgnih.gov |

| Scalability of the synthesis for preclinical and clinical studies. | |

| Compound Stability | Handling and storage of potentially labile alkyne-containing amino acids. northwestern.edu |

Overview of Mechanistic and Application-Oriented Research Trajectories for this compound

The primary mechanistic trajectory for this compound research is the elucidation of its interaction with GABA-AT. As a mechanism-based inactivator, it is proposed to initially bind to the enzyme's active site and form a Schiff base with the PLP cofactor. Subsequent chemical transformations, likely involving the terminal alkyne, would then lead to the formation of a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation. Detailed mechanistic studies, likely employing a combination of kinetic analysis, mass spectrometry, and computational modeling, are crucial for understanding this process and for the rational design of improved inhibitors.

The main application-oriented research trajectory for this compound is in the development of novel therapeutics for neurological disorders. By acting as a potent and selective inhibitor of GABA-AT, it has the potential to be developed into a drug for the treatment of epilepsy, and potentially other conditions linked to GABAergic dysfunction.

Furthermore, the presence of the terminal alkyne opens up other potential research avenues. This functional group could be used to attach the molecule to a fluorescent probe or an affinity tag, allowing for the visualization and identification of its cellular targets. It could also be used in the synthesis of more complex molecules and peptidomimetics with novel biological activities. rsc.org

| Research Trajectory | Focus | Key Methodologies |

| Mechanistic | Understanding the detailed mechanism of GABA-AT inactivation. | Enzyme kinetics, mass spectrometry, computational modeling. |

| Application-Oriented | Development of new drugs for neurological disorders. | Preclinical studies in animal models of disease. |

| Use as a chemical biology probe. rsc.org | Click chemistry for labeling and target identification. | |

| Synthesis of novel bioactive compounds. | Organic synthesis and derivatization. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3-aminopent-4-ynoic acid |

InChI |

InChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8) |

InChI Key |

XGQIOYFCWIMPSU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Aminopent 4 Ynoic Acid and Its Derivatives

Stereoselective Synthesis of 3-Aminopent-4-ynoic Acid Enantiomers

The creation of single enantiomers of this compound is a significant challenge in synthetic organic chemistry. The primary strategies involve the use of chiral auxiliaries, asymmetric catalysis to guide the formation of precursors, and biocatalytic methods for stereocontrol.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed.

A prominent and effective method for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes. nih.govrsc.org Specifically, a Schiff base is formed between a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB), and glycine (B1666218). This forms a square-planar nickel(II) complex where the glycine moiety is activated for deprotonation and subsequent alkylation. nih.govrsc.orgresearchgate.net

For the synthesis of this compound, the nickel(II) complex of the glycine-Schiff base is treated with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, to generate a nucleophilic glycinate (B8599266) enolate. rsc.orgnih.gov This enolate then reacts with an electrophile, in this case, a propargyl halide like propargyl bromide. The bulky chiral ligand sterically shields one face of the planar enolate, directing the incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation. rsc.orgresearchgate.net The reaction of the (S)-ligand complex typically yields the (S)-amino acid. rsc.org

The reaction conditions, including the choice of solvent (e.g., DMF) and base, are optimized to maximize the diastereomeric excess (d.e.). rsc.org This approach has proven versatile for producing a wide array of unnatural amino acids. nih.govresearchgate.net

Table 1: Representative Diastereoselective Alkylation of Ni(II)-Glycine Complex

| Electrophile | Product Configuration | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Propargyl Bromide | (S) | Typically >90% | rsc.org |

| Benzyl Bromide | (S) | ~80-92% | rsc.org |

| Allyl Bromide | (S) | Low d.e. with some ligands, higher with others | rsc.org |

Following the stereoselective alkylation, the newly synthesized amino acid must be liberated from the chiral auxiliary. This is typically achieved by decomposing the nickel(II) complex under acidic conditions, for instance, with hydrochloric acid. researchgate.net This process protonates the Schiff base and the amino acid, releasing the desired this compound as its hydrochloride salt.

A key advantage of this methodology is that the chiral ligand, (S)-BPB, can be recovered from the reaction mixture in high yield, often as its hydrochloride salt. researchgate.net This recovered auxiliary can then be reused for the synthesis of the initial nickel(II) complex, making the process more cost-effective and sustainable. researchgate.net The resulting amino acid can be further purified and derivatized as needed for subsequent applications.

Asymmetric Catalysis in the Formation of this compound Precursors

Asymmetric catalysis offers an alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.gov For this compound, this can involve the synthesis of chiral precursors like propargylamines. nih.govresearchgate.netnih.gov

Several catalytic strategies are applicable:

Transition Metal Catalysis : Copper(I) complexes paired with chiral ligands like Quinap have been used for the enantioselective addition of terminal alkynes to enamines or imines, producing chiral propargylamines with high enantiomeric excess (ee). organic-chemistry.org Similarly, rhodium(II) catalysts combined with chiral phosphoric acids (CPAs) can facilitate the synthesis of polyfunctional propargylamines. researchgate.net

Organocatalysis : Chiral Brønsted acids, such as derivatives of phosphoric acid, can catalyze Mannich-type reactions between in-situ generated C-alkynyl imines and nucleophiles like β-keto esters. nih.gov This approach can create propargylamines with two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov These propargylamine (B41283) precursors can then be elaborated into the target this compound through functional group manipulations.

Table 2: Asymmetric Catalytic Approaches to Chiral Propargylamine Precursors

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) / Chiral Ligand (e.g., Quinap) | Addition of alkynes to imines/enamines | Mild conditions, high yields, up to 90% ee. | organic-chemistry.org |

| Chiral Brønsted Acid (e.g., CPA) | Mannich-type reaction | Forms two adjacent stereocenters with high stereoselectivity. | nih.gov |

| Rh(II) / Chiral Phosphoric Acid (CPA) | Dual Catalysis | Access to complex, polyfunctional propargylamines. | researchgate.net |

Enzymatic Resolution and Biocatalytic Pathways for Stereocontrol

Biocatalysis provides highly selective and environmentally benign routes for obtaining enantiomerically pure compounds. nih.gov For this compound, two main enzymatic strategies can be considered: kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution : This method involves the separation of a racemic mixture of the amino acid or a precursor. A common approach is the hydrolysis of a racemic N-acyl-amino acid. google.com An enzyme, such as Acylase I from Aspergillus oryzae, selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. nih.govgoogle.com The resulting free L-amino acid and the acylated D-amino acid can then be separated. Lipases are also widely used for the kinetic resolution of racemic amino acid esters, where the enzyme selectively hydrolyzes one enantiomer of the ester. nih.govmdpi.com While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov

Biocatalytic Asymmetric Synthesis : This approach aims to create the desired enantiomer directly from a prochiral substrate, offering a theoretical yield of 100%. nih.gov While a specific enzyme for the direct synthesis of this compound is not established, enzymes are used to produce a vast range of non-canonical amino acids. sciencedaily.com For instance, engineered enzymes like aminotransferases or decarboxylases could potentially be developed. nih.govnih.gov D-amino acid oxidases coupled with aminotransferases have been used to convert racemic amino acids into pure L-amino acids. nih.gov Such systems could be adapted for the deracemization of racemic this compound.

Total Synthesis Approaches for this compound

A plausible total synthesis could start from a protected glycine derivative. An enantioselective approach would incorporate one of the stereocontrol methods described above:

Chiral Auxiliary Approach : The synthesis would begin with the formation of the chiral Ni(II)-BPB-glycine complex. nih.gov This complex would then undergo diastereoselective alkylation with propargyl bromide in the presence of a suitable base. rsc.org The final step would be the acidic hydrolysis of the resulting complex to release the enantiomerically pure this compound hydrochloride, with subsequent recovery of the chiral auxiliary. researchgate.net

Asymmetric Catalysis Approach : An alternative route could involve the synthesis of a chiral propargylamine precursor via a copper-catalyzed asymmetric addition of an alkyne to an imine ester. organic-chemistry.org For example, reacting a terminal alkyne with an N-acylimino ester in the presence of a Cu(OTf)₂ and a chiral diamine ligand could yield the protected amino acid precursor. organic-chemistry.org Subsequent deprotection steps would then yield the final product.

From a Chiral Precursor : Synthesis could also commence from a readily available chiral building block, such as a derivative of a natural amino acid like aspartic acid. Chemical transformations would be required to convert the existing side chain into the propargyl group while retaining the stereochemistry at the α-carbon (if starting with an α-amino acid) or establishing the new stereocenter at the β-position (C3).

Each of these pathways requires careful selection of protecting groups for the amine and carboxylic acid functionalities to ensure compatibility with the reaction conditions used in the key stereochemistry-defining step and subsequent transformations.

Alkylation of Glycine Precursors

One effective method for synthesizing derivatives of this compound involves the alkylation of glycine precursors. This approach utilizes a glycine template, which is then elaborated to introduce the desired propargyl side chain. For instance, the stereoselective allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones has been demonstrated. rsc.org This reaction, when treated with a strong base like lithium diisopropylamide (LDA) followed by the addition of allyl bromide, proceeds with high stereoselectivity to yield 4,4-disubstituted oxazolidinones. rsc.org Subsequent hydrolysis of these intermediates leads to the formation of enantiomerically enriched (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org This method provides a pathway to chiral α-amino acids with an alkenyl side chain, which can be a precursor to the target alkynyl amino acid through further chemical transformations.

Another approach involves the use of a complex glycine precursor (CGP). mdpi.com The reaction of this precursor with an appropriate side-chain precursor, followed by hydrolysis, can yield the desired amino acid. mdpi.com While the direct synthesis of this compound via this specific method is not explicitly detailed, the underlying principle of alkylating a glycine equivalent is a key strategy in amino acid synthesis. mdpi.com

Transformations from Substituted Propargyl Halides or Related Building Blocks

The synthesis of this compound and its derivatives can also be achieved starting from substituted propargyl halides or other related building blocks. A direct three-step synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid has been reported starting from 3-chlorobut-1-yne. rsc.org This method highlights the utility of propargylic halides as synthons for constructing the core structure of the target amino acid.

Multi-Step Convergent and Linear Synthesis Strategies

Both convergent and linear strategies are employed in the synthesis of complex molecules like this compound and its derivatives. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined at a later stage. researchgate.net

Functionalization and Derivatization Methodologies

The unique structure of this compound, featuring a terminal alkyne, an amino group, and a carboxylic acid, allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for developing new analogs with tailored properties.

Sonogashira Cross-Coupling Reactions at the Terminal Alkyne

The terminal alkyne of this compound is a prime site for modification via the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

A notable application of this reaction is the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids. rsc.orgresearchgate.net In this approach, a nickel complex of (S)-2-aminopent-4-ynoic acid is functionalized through Sonogashira coupling with various aryl halides. rsc.orgresearchgate.net The nickel complex serves to protect the amino and carboxyl groups during the reaction. Subsequent cleavage of the complex yields the desired free (S)-2-amino-5-[aryl]pent-4-ynoic acids with high optical purity. rsc.orgresearchgate.net The reaction conditions for this cross-coupling have been optimized, allowing for the synthesis of a diverse library of derivatives. rsc.orgresearchgate.net

| Catalyst System | Reactants | Product | Reference |

| Palladium catalyst, Copper(I) co-catalyst | Terminal alkyne, Aryl or vinyl halide | Arylalkyne or vinylalkyne | wikipedia.orglibretexts.org |

| Pd(PPh₃)₄, CuI | (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, Aryl halide | (S)-2-amino-5-[aryl]pent-4-ynoic acid-Ni-(S)-BPB | rsc.orgresearchgate.net |

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) Applications

The terminal alkyne of this compound is also an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edulumiprobe.com This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nd.edu

This methodology has broad applications in bioconjugation, materials science, and drug discovery. nd.edu For instance, peptides containing alkyne groups can be reacted with azide-containing molecules to form peptidotriazoles. nih.gov This allows for the straightforward modification of peptides and proteins. nih.govbachem.com While direct examples using this compound are not explicitly detailed, its structure makes it a prime candidate for such click modifications to create novel bioconjugates or functionalized materials. The reaction's biocompatibility allows it to be performed under mild conditions, even in cellular environments. lumiprobe.combachem.com

| Reaction Type | Reactants | Product | Key Features | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Azide | 1,2,3-Triazole | High efficiency, specificity, biocompatibility | nd.edulumiprobe.com |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained cyclooctyne, Azide | Triazole | Copper-free, suitable for in vivo applications | bachem.com |

Modifications of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of this compound offer additional sites for modification, allowing for the synthesis of a wide array of derivatives. These functional groups can be protected, activated, or converted into other functionalities to suit the needs of a particular synthetic goal or to modulate the biological activity of the final compound.

For example, the amino group can be acylated or alkylated, while the carboxylic acid can be esterified or converted into an amide. The protection of these groups is often a crucial step in multi-step syntheses, especially when performing reactions at the terminal alkyne. rsc.orgresearchgate.net The choice of protecting groups is critical to ensure they are stable under the reaction conditions and can be removed selectively without affecting other parts of the molecule.

Furthermore, the amino and carboxylic acid groups can be used to link this compound to other molecules, such as peptides or solid supports. For instance, the Fmoc strategy, commonly used in solid-phase peptide synthesis, can be employed to incorporate this amino acid into a peptide chain. rsc.org This versatility makes this compound a valuable building block for creating complex and multifunctional molecules.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can significantly modulate its pharmacological properties. Various strategies for the synthesis of heterocyclic amino acids can be adapted to introduce these functionalities, leveraging the reactivity of the amino acid backbone and its unique acetylenic side chain.

A common approach involves the alkylation of a glycine enolate equivalent with a suitable haloalkane bearing a heterocyclic ring. open.ac.uk This method has been successfully employed to incorporate naphthyl, pyridyl, and isoxazolyl groups into amino acid side chains. open.ac.uk While the diastereoselectivity of this key alkylation step can be moderate and challenging to reproduce, it offers a direct route to a diverse range of derivatives. open.ac.uk For instance, the synthesis of pyridyl- and isoxazolyl-containing amino acids has been achieved with enantiomeric excesses ranging from 10-87%. open.ac.uk

Another powerful strategy is the use of radical addition reactions. The stereoselective conjugate radical addition of N-(2-iodoethyl)- and N-(3-iodopropyl)-pyrimidines and purines to an optically active oxazolidinone acceptor has been shown to produce amino acids with pyrimidine (B1678525) and purine (B94841) side chains in high diastereoselectivity (85-89% enantiomeric excess). open.ac.uk Subsequent hydrolysis and deprotection yield the desired heterocyclic amino acid. open.ac.uk This method holds promise for the synthesis of this compound derivatives containing nucleic acid bases, although attempts to use an enolate anion strategy for this purpose have been unsuccessful due to competing elimination reactions. open.ac.uk

Iodine-mediated reactions also provide a versatile platform for constructing heterocyclic systems from α-amino acids. For example, an iodine-catalyzed decarboxylative domino reaction can be used to synthesize 2-alkyl-5-aryl-substituted oxazoles from aryl methyl ketones and α-amino acids. rsc.org Similarly, 2,5-disubstituted thiazoles and oxazoles can be prepared through an iodine-catalyzed pathway involving decarboxylation, oxidation, and cyclization. rsc.org Metal-free decarboxylative cyclization reactions have also been developed for the synthesis of pyridine (B92270) derivatives from α-amino acids and aldehydes. rsc.org

Supported metal catalysts offer another avenue for the synthesis of N-heterocycles. mdpi.com For instance, copper nanoparticles supported on charcoal have been used for the synthesis of 1-phenyl-1H-tetrazoles from amino acids. mdpi.com The choice of synthetic route is ultimately dictated by the specific heterocyclic system desired. open.ac.uk

| Heterocyclic Moiety | Synthetic Method | Key Features |

| Pyridyl, Isoxazolyl | Alkylation of a pseudoephedrine glycinamide (B1583983) enolate | Moderate enantiomeric excess (10-87%), challenges in reproducibility. open.ac.uk |

| Pyrimidine, Purine | Stereoselective conjugate radical addition | High diastereoselectivity (85-89% ee), suitable for nucleic acid base incorporation. open.ac.uk |

| Oxazole, Thiazole | Iodine-catalyzed decarboxylative domino reaction | Versatile and efficient alternative to traditional routes. rsc.org |

| Pyridine | Metal-free decarboxylative cyclization | Utilizes α-amino acids and aldehydes. rsc.org |

| Tetrazole | Copper nanoparticle-catalyzed reaction | Example of supported metal catalysis. mdpi.com |

Scalable and Sustainable Synthetic Protocols

The translation of novel amino acid derivatives from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable protocols. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these efforts.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. While the continuous flow synthesis of this compound has not been specifically reported, the application of this technology to the synthesis of other amino acids and complex molecules provides a strong precedent for its potential.

For instance, a continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials, has been successfully developed. rsc.org This process significantly reduces the reaction time and improves safety by minimizing liquid holdup and enabling precise temperature control. rsc.org The established platform achieves a high yield (95%) and a productivity of approximately 0.546 mol h⁻¹. rsc.org

Flow chemistry has also been applied to solid-phase peptide synthesis, allowing for rapid amino acid activation (less than 5 seconds for sensitive amino acids like cysteine and histidine at 90°C) and minimizing epimerization. thieme-connect.de This high level of control is achieved by precisely managing flow rates and reaction times. thieme-connect.de The use of flow technology can also improve the atom economy of amino acid activation by enabling the use of amino acid chlorides, which are prepared with higher atom economy than active esters. thieme-connect.de

The synthesis of marine natural products, which often feature complex structures, has also benefited from continuous flow techniques. nih.gov These methods often employ polymer-supported reagents and scavengers to simplify purification, avoiding time-consuming aqueous extractions and column chromatography. nih.gov

The principles demonstrated in these examples, such as precise control over reaction parameters and simplified purification, are directly applicable to the development of scalable and efficient continuous flow processes for the synthesis of this compound and its derivatives.

| Continuous Flow Application | Key Advantages |

| Synthesis of 3-amino-4-amidoximinofurazan (AAOF) | Reduced reaction time, enhanced safety, high yield (95%). rsc.org |

| Solid-Phase Peptide Synthesis | Rapid amino acid activation, minimized epimerization, potential for improved atom economy. thieme-connect.de |

| Synthesis of Marine Drugs | Simplified purification through polymer-supported reagents and scavengers. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One promising approach is the use of biocatalysis. An enzymatic method for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical, has been developed using an engineered glutamate (B1630785) dehydrogenase. frontiersin.org This dual-enzyme system utilizes ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a by-product, resulting in high atom utilization and an environmentally friendly process. frontiersin.org The reductive amination of carbonyl compounds by transaminases is another enzymatic route, though it may require strategies to shift unfavorable thermodynamic equilibria. frontiersin.org

The synthesis of amides from acetylene, carbon monoxide, and ammonia under aqueous conditions, catalyzed by transition metal sulfides, represents another green approach. nih.gov This method avoids the use of cyanide, a highly toxic reagent traditionally used in Strecker-type amino acid syntheses. nih.gov

Furthermore, recent advances in thermocatalytic ammonia synthesis using heterogeneous catalysts could provide a more sustainable source of a key reagent. uu.nl These developments focus on structural and electronic modifications of catalysts to achieve milder reaction conditions. uu.nl

By integrating biocatalysis, avoiding toxic reagents, and utilizing sustainable starting materials and reagents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more environmentally benign and economically viable production methods.

Reactivity and Mechanistic Organic Chemistry of 3 Aminopent 4 Ynoic Acid

Transformation Chemistry of the Amino Group

The primary amino group in 3-Aminopent-4-ynoic acid is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It can participate in nucleophilic substitution reactions, particularly those following an SN2 pathway, by attacking electrophilic carbon centers. For instance, it can react with alkyl halides to form secondary or tertiary amines, depending on the reaction stoichiometry and conditions. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination sequence via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.govlibretexts.org While the amine in this compound can act as a nucleophile, these reactions can be complex due to the presence of the acidic carboxylic acid group, which can lead to competing acid-base reactions.

Acylation and Protection Strategies

Key strategies for the protection of the amino group applicable to this compound are detailed below.

| Protecting Group | Reagent | Abbreviation | Deprotection Conditions |

| tert-butoxycarbonyl | Di-tert-butyl dicarbonate | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Benzyl chloroformate | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Fmoc | Base (e.g., 20% piperidine in DMF) masterorganicchemistry.com |

Chemical Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives or be reduced. jackwestin.com These transformations are central to its use in peptide synthesis and the creation of more complex molecular architectures.

Esterification and Amidation

The conversion of the carboxylic acid to esters and amides are two of its most important reactions. jackwestin.com

Esterification: This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. khanacademy.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.com Therefore, the carboxylic acid must first be "activated" using a coupling agent. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. jackwestin.comkhanacademy.org

| Reaction | Reagent(s) | Product | General Mechanism |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution khanacademy.org |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide | Activation followed by Nucleophilic Acyl Substitution jackwestin.comkhanacademy.org |

Reductions and Oxidations

The carboxylic acid and alkyne moieties can undergo distinct reduction and oxidation reactions.

Reduction: Carboxylic acids are resistant to reduction by mild agents but can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.

Oxidation: While the carboxylic acid group is already in a high oxidation state, the alkyne portion of the molecule is susceptible to oxidative cleavage. masterorganicchemistry.com Treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the carbon-carbon triple bond. masterorganicchemistry.comyoutube.com For a terminal alkyne like that in this compound, ozonolysis followed by a workup typically yields a carboxylic acid (by cleaving off the terminal alkyne carbon) and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com This reaction fundamentally alters the carbon skeleton of the parent molecule.

Alkyne Reactivity and Cycloaddition Chemistry

The terminal alkyne is arguably the most distinctive functional group in this compound, offering a gateway to powerful synthetic methods, most notably cycloaddition reactions. masterorganicchemistry.com Terminal alkynes are hydrocarbons that are unusually acidic, with a pKa of about 25, allowing for deprotonation by a strong base to form a nucleophilic acetylide. masterorganicchemistry.com

A significant reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to selectively and efficiently form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.comnih.gov The alkyne group in this compound makes it an ideal substrate for this transformation. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, which would allow for the conjugation of this compound to other molecules containing an azide group. medchemexpress.com

This reactivity allows for the incorporation of the this compound scaffold into larger, more complex structures through the formation of a stable, aromatic triazole linker.

Participation in Click Chemistry Reactions

The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The most prominent example of a click reaction involving an alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. This process is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, including the amine and carboxylic acid moieties present in this compound. beilstein-journals.org

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. The high thermodynamic driving force of this reaction, typically exceeding 20 kcal/mol, ensures that it proceeds rapidly to completion.

Table 1: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal alkyne (e.g., this compound) and an organic azide. |

| Catalyst | A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent. |

| Product | 1,4-disubstituted 1,2,3-triazole. |

| Reaction Type | [3+2] Cycloaddition. |

| Key Advantages | High yields, mild conditions, high selectivity, wide functional group tolerance. |

Palladium-Catalyzed Coupling Reactions

The terminal alkyne of this compound is also a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org

In the context of this compound, the Sonogashira reaction can be employed to introduce aryl substituents at the 5-position. Research has demonstrated the successful Sonogashira coupling of a protected form of (S)-2-aminopent-4-ynoic acid with various aryl halides. researchgate.netrsc.org In a typical procedure, the amino and carboxyl groups are protected, for instance, as a nickel complex, to prevent interference with the catalytic cycle. The coupling is then carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base in an appropriate solvent. researchgate.netrsc.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Table 2: Optimized Conditions for Sonogashira Coupling of a (S)-2-Aminopent-4-ynoic acid derivative researchgate.netrsc.org

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Base | n-Butylamine |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Aryl Halide | Various substituted bromobenzenes |

The yields for these reactions are generally good, demonstrating the robustness of the Sonogashira coupling for the functionalization of this compound derivatives. researchgate.netrsc.org

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed via the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Electrophilic Addition of Halogens and Hydrogen Halides: The addition of halogens (e.g., Br₂, Cl₂) to the alkyne would proceed through a cyclic halonium ion intermediate, leading to an anti-addition product. libretexts.orgquizlet.com The reaction can proceed in a stepwise manner, with the addition of one equivalent of the halogen yielding a dihaloalkene, and a second equivalent resulting in a tetrahaloalkane. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon of the original triple bond. libretexts.org

Nucleophilic Additions: While less common for unactivated alkynes, nucleophilic additions to the triple bond of this compound can be facilitated, particularly in the presence of a transition metal catalyst. researchgate.net For instance, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can occur, often with high stereoselectivity. nih.gov These reactions are of significant interest in bioconjugation and materials science. The mechanism typically involves the activation of the alkyne by the metal catalyst, making it more susceptible to nucleophilic attack.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows for intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, this compound can undergo intramolecular cyclization to form a five-membered lactam (a cyclic amide). This reaction is typically promoted by dehydrating agents or by heating, which facilitates the condensation between the carboxylic acid and the amino group. The resulting γ-lactam is a key structural motif in many biologically active molecules.

Rearrangement Processes: The alkyne functionality can also participate in various rearrangement reactions. For instance, in the presence of certain transition metal catalysts or strong acids, the triple bond could potentially isomerize. Furthermore, derivatives of this compound could undergo rearrangements such as the Meyer-Schuster rearrangement if an adjacent carbonyl group is present, or other skeletal rearrangements depending on the specific reaction conditions and substituents. wiley-vch.de

Reaction Kinetics and Mechanistic Pathways Elucidation

The elucidation of reaction kinetics and mechanistic pathways for the reactions of this compound relies on a combination of experimental and computational methods.

Kinetic Studies: Kinetic studies involve monitoring the rate of a reaction under varying conditions of temperature, concentration, and catalyst loading. For instance, the rate of the CuAAC reaction is known to be first order in both the copper catalyst and the alkyne. Similar kinetic analyses can be applied to the Sonogashira coupling and addition reactions to understand the rate-determining steps and the influence of different substituents. The kinetics of amino acid oxidation, in general, can be influenced by factors such as pH and the dielectric constant of the medium. ekb.eg

Mechanistic Pathway Elucidation: The determination of mechanistic pathways often involves a combination of techniques:

Spectroscopic analysis: Techniques such as NMR, IR, and mass spectrometry are used to identify reaction intermediates and products.

Isotopic labeling studies: By replacing specific atoms with their isotopes (e.g., ¹³C, ²H), the movement of atoms during a reaction can be traced, providing valuable insights into the mechanism.

Computational modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For example, the mechanism of the Sonogashira coupling has been extensively studied, and it is well-established that the reaction proceeds through distinct oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The precise mechanism can, however, be influenced by the specific ligands on the palladium catalyst and the nature of the reactants.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-aminopent-4-ynoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei.

While specific spectral data for this compound is often found in supplementary materials of research publications, a representative analysis would involve the acquisition of ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show distinct signals for the acetylenic proton, the methine proton at the chiral center (C3), the diastereotopic methylene (B1212753) protons (C2), and the protons of the amino and carboxylic acid groups. The ¹³C NMR spectrum would complement this by providing the chemical shifts for the two sp-hybridized carbons of the alkyne, the chiral C3 carbon, the C2 methylene carbon, and the carbonyl carbon of the carboxylic acid.

In a study by Grulich et al. (2015) focusing on the resolution of various amino acids, the N-phenylacetylated derivative of this compound (N-PhAc-3-aminopent-4-ynoic acid) was analyzed. The publication indicates that detailed ¹H and ¹³C NMR data are available in its supplementary files, which would provide the definitive chemical shifts and coupling constants for this derivative. muni.cz

For more complex structures or to resolve overlapping signals, multi-dimensional NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity between the C2, C3, and C4 protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This web of correlations provides an irrefutable blueprint of the molecule's covalent framework.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful strategy to probe reaction mechanisms and to assign specific signals in an NMR spectrum. While direct isotopic labeling studies on this compound are not prominently reported in the readily available literature, the principle remains highly relevant. For instance, in studies of related enzyme inhibitors, deuterium can be incorporated at specific positions. This substitution leads to the disappearance of the corresponding ¹H NMR signal and a change in the coupling patterns of adjacent protons, thereby confirming signal assignments. Furthermore, observing kinetic isotope effects upon deuteration can provide profound insights into the rate-determining steps of enzymatic or chemical reactions involving the compound.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain the accurate mass of the molecular ion of this compound, which allows for the unambiguous determination of its molecular formula (C₅H₇NO₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups such as water, carbon dioxide, and the amino group. Analysis of these fragments helps to confirm the proposed structure. The study by Grulich et al. (2015) also indicates that mass spectrometry data for N-PhAc-3-aminopent-4-ynoic acid is available in its supplementary material, which would detail the specific fragmentation pathways of this derivative. muni.cz

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion. | Determination of the exact molecular formula (C₅H₇NO₂). |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecular ion. | Structural confirmation through characteristic neutral losses and fragment ions. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a sample and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the chemical purity of this compound. A reversed-phase HPLC method, likely using a C8 or C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. The compound would be detected using a UV detector, as the carboxylic acid and amino functionalities provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. In the work by Grulich et al. (2015), HPLC with a C8 column was used to analyze the concentrations of reactants during enzymatic reactions. muni.cz

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical and biological applications where one enantiomer is often more active or may have different effects. Chiral chromatography is the gold standard for this analysis.

A specialized chiral stationary phase (CSP) is used to separate the two enantiomers. The choice of the chiral column is critical and often requires screening of different types of CSPs. In the study by Grulich et al. (2015), a Sumichiral OA 5000 column and a Daicel Crownpak CR(+) column were employed for the chiral separation of related amino acids, using a mobile phase containing copper sulfate (B86663) and an alcohol, or perchloric acid and methanol, respectively. muni.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

| Chromatographic Method | Column Type | Typical Mobile Phase | Purpose |

| HPLC (Purity) | Reversed-Phase (e.g., C8, C18) | Water/Acetonitrile with TFA | To determine the chemical purity of the bulk sample. |

| Chiral HPLC (Enantiomeric Purity) | Chiral Stationary Phase (e.g., Sumichiral, Crownpak) | Varies (e.g., aq. CuSO₄/isopropanol, aq. HClO₄/methanol) | To separate and quantify the (R)- and (S)-enantiomers and determine the enantiomeric excess. |

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. This technique, which involves diffracting X-rays through a crystalline sample, is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a solid. openstax.orgrsc.org The resulting electron density map allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. openstax.org

While crystallographic data for this compound is not available, the technique has been successfully applied to elucidate the structures of other amino acids and their derivatives, providing crucial insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. orgchemboulder.comlibretexts.org Should a suitable crystal of this compound be prepared, X-ray crystallography would be an invaluable tool to confirm its covalent structure and provide detailed information about its conformation and packing in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. maricopa.edu Although specific experimental spectra for this compound are not widely published, the expected characteristic absorption and scattering bands can be predicted based on its constituent functional groups: a terminal alkyne, a primary amine, and a carboxylic acid. In its solid state or in concentrated solutions, the carboxylic acid and amine groups can exist in their zwitterionic form as a carboxylate and an ammonium (B1175870) ion, which would alter the spectroscopic features.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations. The key expected IR absorption bands for this compound are detailed below.

Terminal Alkyne (–C≡C-H): This group gives rise to two highly characteristic absorptions. A sharp, strong C-H stretching vibration is expected around 3330–3270 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) stretch appears as a weak to medium, sharp band in the 2260–2100 cm⁻¹ region. orgchemboulder.comlibretexts.org

Carboxylic Acid (–COOH): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹. openstax.orgorgchemboulder.com This broadness is a result of strong hydrogen bonding between molecules. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretch and O-H bend also give rise to bands in the fingerprint region, typically around 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively. orgchemboulder.com

Primary Amine (–NH₂): A primary amine is characterized by two medium-intensity N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is typically observed in the 1650–1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also appear between 910 and 665 cm⁻¹. orgchemboulder.com

The overlap of the broad carboxylic acid O-H stretch with the sharper amine N-H and alkyne C-H stretches can lead to a complex absorption pattern in the 3500–2500 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp | |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| C=O Stretch | 1760 - 1690 | Strong | |

| C-O Stretch | 1320 - 1210 | Medium | |

| O-H Bend | 1440 - 1395 | Medium | |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Terminal Alkyne (–C≡C-H): The C≡C stretching vibration, which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum in the 2200–2100 cm⁻¹ range. rsc.orgresearchgate.net This is due to the large change in polarizability of the triple bond during vibration. The terminal ≡C-H stretch also gives a Raman signal around 3300 cm⁻¹. nih.gov

Carboxylic Acid (–COOH): The C=O stretch in carboxylic acids is also Raman active, appearing around 1670 cm⁻¹. ias.ac.in The Raman spectra of carboxylic acids can be influenced by hydrogen bonding and ionization state. rsc.orgrsc.org

Primary Amine (–NH₂): N-H stretching vibrations are observable in the Raman spectrum in the 3500–3300 cm⁻¹ region. ias.ac.in The C-N bond also has a characteristic stretching frequency. Raman spectroscopy is a suitable technique for the analysis of amines in aqueous solutions. ondavia.com

The "silent region" of the Raman spectrum (approximately 1800-2800 cm⁻¹) is largely free from signals from biological molecules, making the alkyne C≡C stretch a valuable probe in biological systems. rsc.org

Expected Raman Scattering Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Medium |

| C≡C Stretch | 2200 - 2100 | Strong, Sharp | |

| Carboxylic Acid | C=O Stretch | ~1670 | Medium to Strong |

| O-H Bend | ~1400 | Medium | |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium |

Computational and Theoretical Chemistry Studies of 3 Aminopent 4 Ynoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. QM calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular energies, and various spectroscopic properties. For 3-aminopent-4-ynoic acid, these calculations would be invaluable in elucidating its unique features arising from the combination of an amino group, a carboxylic acid, and a terminal alkyne.

The electronic structure dictates the chemical reactivity and physical properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to analyze the electronic landscape.

Key Analyses Include:

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen of the amino group and the oxygen atoms of the carboxylic acid would be electron-rich, while the acetylenic carbon atoms and the carbonyl carbon would be relatively electron-poor.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the HOMO is likely to be localized on the amino group and the alkyne's π-system, while the LUMO would likely be centered on the carboxylic acid group. A small HOMO-LUMO gap would suggest higher reactivity. nih.gov

The following table illustrates the type of data that would be generated from such an analysis.

| Molecular Orbital | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely distributed over the nitrogen atom and the C≡C triple bond. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely localized on the antibonding π* orbital of the carbonyl group (C=O). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A parameter indicating chemical reactivity and kinetic stability. |

QM calculations are instrumental in modeling chemical reaction mechanisms. For this compound, which is known as an inhibitor of enzymes like GABA aminotransferase, these methods can be used to study its mechanism of action.

Modeling would involve:

Mapping Potential Energy Surfaces: By calculating the energy of the system as the geometry of the reactants changes, a potential energy surface can be constructed.

Locating Transition States: A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point. nih.gov Identifying the structure and energy of the transition state is key to calculating the activation energy of a reaction. nih.gov For example, the reaction of this compound with a cofactor in an enzyme active site could be modeled to understand how it forms a covalent adduct, leading to inhibition.

Calculating Reaction Energetics: These studies provide the free energy profile of a reaction, indicating whether it is thermodynamically favorable and what the kinetic barriers are. nih.gov

QM methods can predict various spectroscopic properties with a high degree of accuracy, which is crucial for structural elucidation.

Predicted Spectroscopic Data:

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. QM calculations can predict the chemical shifts of ¹H and ¹³C atoms in this compound. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted spectra with experimental data can confirm the proposed structure. Database-driven tools and DFT-based calculations are common approaches for these predictions. nih.gov

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) or Raman spectrum. This allows for the assignment of experimental spectral bands to specific functional group vibrations, such as the C≡C stretch of the alkyne, the C=O stretch of the carboxylic acid, and the N-H bends of the amino group.

The table below shows examples of data that would be obtained from NMR prediction studies.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Carboxyl) | Data not available | - |

| C2 | Data not available | Data not available |

| C3 (CH-NH₂) | Data not available | Data not available |

| C4 (Alkyne) | Data not available | Data not available |

| C5 (Alkyne) | Data not available | Data not available |

| NH₂ | - | Data not available |

Note: Specific predicted values for this compound are not available in the surveyed literature; this table is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. frontiersin.orgmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how molecules like this compound move, flex, and interact with their surroundings over time. frontiersin.org

Even small molecules like this compound can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds.

Insights from MD simulations include:

Identification of Stable Conformers: MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule. chemrxiv.orgrti.org

Analysis of Molecular Flexibility: The simulations can show how different parts of the molecule move relative to each other. For this compound, this would involve analyzing the rotational freedom around the C2-C3 and C3-C4 bonds.

Free Energy Landscapes: By sampling a vast number of conformations, it is possible to construct a free energy landscape that shows the relative populations of different conformational states and the energy barriers between them.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com MD simulations are ideal for studying these effects explicitly.

Key aspects to be studied:

Explicit Solvent Models: MD simulations can include a large number of explicit solvent molecules (e.g., water) to accurately model the solute-solvent interactions.

Hydration Shell Analysis: The simulations can characterize the structure and dynamics of water molecules in the immediate vicinity of this compound. This would involve analyzing the hydrogen bonding network between the amino and carboxyl groups and the surrounding water molecules.

Conformational Changes in Different Solvents: By running simulations in different solvents (e.g., water, methanol, a nonpolar solvent), one can observe how the conformational preferences of this compound change. For instance, in water, conformations that maximize hydrogen bonding with the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonds might become more prevalent.

The following table outlines the types of findings that would result from MD studies on solvent effects.

| Solvent | Predominant Conformation | Key Stabilizing Interactions |

| Water (Polar Protic) | Extended conformation | Intermolecular hydrogen bonds between the solute's -NH₂ and -COOH groups and water molecules. |

| Octanol (Nonpolar) | More compact or folded conformation | Potential for intramolecular hydrogen bonding between the -NH₂ and -COOH groups. |

Note: This data is hypothetical and illustrative of the expected outcomes from MD simulations, as specific studies on this compound are not available.

After a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing solely on the compound This compound could be located.

The requested analysis, including molecular docking, protein-ligand interaction predictions, structure-activity relationship (SAR) modeling, and cheminformatics for analog discovery, appears to have not been published for this specific molecule. While numerous computational studies exist for structurally related compounds, particularly other inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT) nih.govnih.govnih.govnih.govnih.govnih.gov, the explicit data required to populate the outlined sections for this compound is not available in the public domain.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables that strictly adheres to the specified outline for this compound.

Biochemical and Molecular Biological Investigations of 3 Aminopent 4 Ynoic Acid

Enzyme Interaction and Inhibition Mechanisms

3-Aminopent-4-ynoic acid is recognized as a mechanism-based inactivator, also known as a suicide inhibitor. wikipedia.org This class of inhibitors are themselves unreactive but are transformed by the catalytic action of their target enzyme into a reactive species that subsequently inactivates the enzyme, often through covalent modification. wikipedia.org

Inhibition of Glutamate (B1630785) Decarboxylase (GAD) and GABA Synthesis Pathways

While direct studies on this compound's effect on Glutamate Decarboxylase (GAD) are not extensively documented in the available literature, the inhibitory mechanism can be inferred from studies on structurally similar compounds, such as 4-aminohex-5-ynoic acid. nih.govscilit.comconsensus.app GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. nih.gov

The inhibition of GAD by acetylenic amino acids like 4-aminohex-5-ynoic acid is stereospecific and irreversible. nih.govconsensus.app The process is initiated by the enzyme's abstraction of a proton from the carbon adjacent to the acetylenic group. nih.gov This leads to the formation of a highly reactive allene (B1206475) intermediate within the active site. This reactive species then attacks a nucleophilic residue in the enzyme's active site, leading to a covalent bond and subsequent irreversible inactivation of the enzyme. nih.gov Given the structural similarity, it is highly probable that this compound follows a similar mechanism of GAD inhibition, thereby disrupting the normal synthesis of GABA.

Inactivation of Aminotransferases (e.g., Ornithine Aminotransferase, Alanine Aminotransferase, Cystathionine γ-Lyase)

This compound and its analogues have been shown to be potent inactivators of various aminotransferases, which are also PLP-dependent enzymes.

Ornithine Aminotransferase (OAT): Research on analogues of this compound has demonstrated potent, mechanism-based inactivation of human OAT. nih.govnih.govresearchgate.netosti.govosti.gov The inactivation mechanism for these inhibitors involves the formation of a Schiff base with the PLP cofactor, followed by enzyme-catalyzed transformations that lead to a reactive species. nih.govnih.gov This reactive intermediate then covalently modifies the enzyme, leading to its inactivation. nih.govnih.gov For instance, a fluorinated cyclopentane (B165970) analogue was found to inactivate hOAT through a mechanism involving fluoride (B91410) ion elimination to form a reactive difluoroolefin. nih.govosti.gov

Alanine Aminotransferase (ALT): Detailed kinetic data on the direct inhibition of Alanine Aminotransferase by this compound is not readily available in the reviewed literature. However, studies on related aminotransferase inhibitors suggest that selectivity is a key factor, with some inhibitors potently inactivating one aminotransferase while having little to no effect on others.

Cystathionine γ-Lyase (CGL): While direct studies on this compound are limited, the effects of the related acetylenic amino acid, propargylglycine, on CGL have been documented. Propargylglycine acts as a suicide inhibitor of CGL, another PLP-dependent enzyme. The acetylenic group is essential for the inactivation mechanism, which likely proceeds through a similar pathway of enzyme-catalyzed conversion to a reactive allene intermediate that covalently modifies the enzyme.

Interaction with Aldose Reductase and Related Enzymes

The interaction of this compound with aldose reductase has not been a primary focus of the available research. Aldose reductase is an enzyme of the aldo-keto reductase superfamily and is not a PLP-dependent enzyme. Therefore, the mechanism of inhibition observed with PLP-dependent enzymes would not be applicable. Further research is required to determine if any interaction occurs.

Suicide Inhibition and Mechanism-Based Inactivation

As previously mentioned, this compound functions as a suicide inhibitor. wikipedia.org The core of this mechanism lies in the enzyme's own catalytic activity being harnessed to convert the inhibitor into a lethal, reactive form. wikipedia.org For acetylenic compounds like this compound targeting PLP-dependent enzymes, the key steps involve:

Formation of an external aldimine with the PLP cofactor.

Enzyme-catalyzed abstraction of the acidic proton adjacent to the alkyne.

Rearrangement to a conjugated allene intermediate.

Nucleophilic attack by an active site residue on the reactive allene, forming a covalent adduct and irreversibly inactivating the enzyme.

This mechanism-based inactivation is often highly specific to the target enzyme, as the inhibitor must be a substrate for the initial catalytic steps.

Kinetics of Enzyme Inactivation and Reversibility

While specific kinetic constants for this compound are not widely reported, data for analogous compounds demonstrate the potency of this class of inhibitors.

Table 1: Kinetic Data for the Inactivation of Human Ornithine Aminotransferase by Analogues of this compound

| Compound | KI (mM) | kinact (min-1) | kinact/KI (M-1s-1) | Reference |

| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid | 0.42 | 0.23 | 9.1 | nih.gov |

| (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid | 0.28 | 0.12 | 7.1 | nih.gov |

This table presents data for analogues of this compound to illustrate the kinetic parameters of related compounds.

Role as a Biochemical Probe

The specific and potent inhibitory action of this compound and its analogues makes them valuable tools in biochemical research. By selectively inhibiting key enzymes in metabolic pathways, these compounds can be used to:

Elucidate Metabolic Pathways: By blocking a specific enzymatic step, researchers can study the resulting accumulation of substrates and depletion of products, thereby clarifying the enzyme's role in a given pathway.

Investigate Enzyme Mechanisms: The process of suicide inhibition itself provides insights into the catalytic mechanism of the target enzyme, as the enzyme must process the inhibitor to become inactivated.

Create Models of Disease States: Since dysregulation of enzymes like GAD and OAT is implicated in various diseases, inhibitors can be used to create cellular or animal models that mimic these conditions, facilitating the study of disease progression and the development of therapeutic strategies.

In particular, due to its action on GAD and its structural similarity to GABA, this compound can serve as a probe for studying the GABAergic system and the consequences of its disruption.

Use in Investigating GABAergic Signaling Pathways

This compound and its analogs are valuable tools for investigating the intricacies of the γ-aminobutyric acid (GABA)ergic signaling pathway. A primary mechanism of action for compounds in this class is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA. nih.gov By inhibiting GABA-AT, these molecules effectively increase the concentration of GABA in the brain, which can counteract neuronal hyperexcitability. This makes them critical research probes for understanding conditions linked to GABA deficits, such as epilepsy. nih.govnih.gov

For instance, the structurally related compound 4-amino-hex-5-ynoic acid, also known as γ-acetylenic GABA, is a well-characterized catalytic inhibitor of GABA-AT. nih.gov Studies with such inhibitors have been instrumental in elucidating the metabolic flux of GABA in vivo. Administration of these compounds to animal models leads to a significant elevation of brain GABA levels, allowing researchers to study the downstream consequences of enhanced GABAergic tone. nih.gov

Furthermore, analogs that are not direct inhibitors but act as "false neurotransmitters" provide another avenue for investigation. For example, the enantiomers of 4-aminopentanoic acid have been shown to be taken up into cerebral synaptosomes, reduce endogenous GABA concentrations, and be released upon depolarization, mimicking the behavior of GABA itself. nih.gov The (R)-enantiomer, in particular, demonstrated greater uptake and release, suggesting it may function as a novel false neurotransmitter. nih.gov This line of research opens up possibilities for using compounds like this compound to probe the specificity and plasticity of GABAergic transport and release mechanisms.

Applications in Proteomics for Protein Structure and Function Elucidation